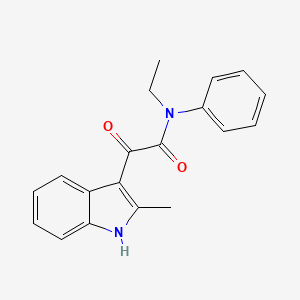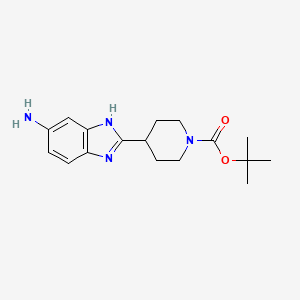![molecular formula C9H11N3O5 B2536100 N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 314032-44-5](/img/structure/B2536100.png)
N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine” is a chemical compound . It is a derivative of barbituric acid .
Synthesis Analysis
This compound was synthesized by 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenylhydrazine .Molecular Structure Analysis
The molecular and crystal structures of this compound were determined by single crystal X-ray analysis . It belongs to the triclinic system P-1 space group . In the molecular structure, the intramolecular N–H···O and N–H···N hydrogen bonds enclose S (6) ring motifs .Chemical Reactions Analysis
In the crystal structure, the intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers, enclosing R 22 (10) and R 44 (10) ring motifs . These may be effective in the stabilization of the structure .Scientific Research Applications
Methylglyoxal and Glycine Derivatives in Biological Systems
Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that interacts with glycine among other amino acids, forming advanced glycation end-products (AGEs) with implications in diabetes and neurodegenerative diseases. MG is present in food and biological systems, and its accumulation is linked to fasting, metabolic disorders, and defects in detoxification processes. Its quantification in biological samples can be performed using various chromatographic methods after derivatization into more stable compounds (Nemet, Varga-Defterdarović, & Turk, 2006).
Glycine Betaine Synthesis and Osmoprotection
Glycine betaine, synthesized from glycine through methylation, serves as an important osmoprotectant and is synthesized in response to abiotic stresses. The biosynthetic pathway involves N-methyltransferases that catalyze the methylation reactions of glycine, sarcosine, and dimethylglycine, highlighting the metabolic versatility and adaptive responses of organisms to environmental stresses (Waditee et al., 2003).
Chemical Synthesis and Reactions
N-(Porphyrin-2-ylmethyl)glycine, a compound related to the structural class of the molecule , demonstrates the utility of such compounds in synthetic chemistry, particularly in the synthesis of novel dyads with potential applications in materials science and photodynamic therapy (Silva et al., 2006).
Analytical Methods for Glycation Endproducts
Chromatographic assays have been developed for the quantification of AGEs derived from methylglyoxal, glyoxal, and 3-deoxyglucosone, providing insights into the molecular mechanisms underlying glycative stress and its implications for human health (Ahmed & Thornalley, 2002).
properties
IUPAC Name |
2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-11-7(15)5(3-10-4-6(13)14)8(16)12(2)9(11)17/h3,15H,4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNQJRTFAUTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)


![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536029.png)

![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)
![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)
![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)
